p-Phenylenediamine sulfate
Overview
Description
p-Phenylenediamine sulfate: is an organic compound with the chemical formula C6H8N2·H2SO4. It is a derivative of aniline and appears as a white crystalline solid. This compound is widely used in various industrial applications, including hair dyes, textiles, and polymers. It is known for its ability to undergo oxidative reactions, making it a key ingredient in permanent hair dyes .
Mechanism of Action
Target of Action
p-Phenylenediamine (PPD) is an organic compound that primarily targets the hair follicles when used in hair dyes . It is also used as a component of engineering polymers and composites like Kevlar .
Mode of Action
The mode of action of PPD involves complex chemical reactions. In the hair coloration process, the final permanent color develops during these reactions in the presence of an oxidant, such as hydrogen peroxide, and a coupler, such as resorcinol . PPD acts as a pre- or pro-hapten, undergoing (auto)oxidative transformation into haptens .
Biochemical Pathways
The biochemical pathways affected by PPD primarily involve the oxidation of the compound. PPD is (auto)oxidatively transformed into haptens, such as benzoquinone diimine, benzoquinone, or Bandrowski’s Base .
Pharmacokinetics
It is known that ppd can be quickly absorbed by the blood after oral intake or intake through the skin .
Result of Action
The result of PPD’s action is the development of a permanent color in hair dyes . It is also known to cause mutagenic and carcinogenic effects in humans due to the metabolites produced by ppd .
Action Environment
The action of PPD can be influenced by environmental factors such as the presence of an oxidant and a coupler . The concentration of these substances can affect the formation of haptens and the final color produced in hair dyes . Additionally, the pH value, solvent type, and type and concentration of added electrolytes can influence the electrochemical potentials of the aryldiamines and their transformation products .
Biochemical Analysis
Biochemical Properties
p-Phenylenediamine sulfate plays a role in biochemical reactions, particularly in the process of hair dyeing. It is part of the oxidative chemical reactions involved in coloring the hair dark .
Cellular Effects
The metabolites produced by this compound, such as quinone, can cause mutagenic and carcinogenic effects in humans . It is quickly absorbed by the blood after oral intake or intake through the skin . It can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to quinone metabolites, which can cause mutagenic and carcinogenic effects . This conversion likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in metabolic pathways related to the production of engineering polymers and composites like Kevlar . It interacts with enzymes or cofactors during these processes .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene: One common method involves the reduction of 4-nitroaniline to p-phenylenediamine, followed by its reaction with sulfuric acid to form p-phenylenediamine sulfate.
Hydrogenation of 4-Nitrochlorobenzene: Another method involves the hydrogenation of 4-nitrochlorobenzene in the presence of a catalyst to produce p-phenylenediamine, which is then treated with sulfuric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Phenylenediamine sulfate undergoes oxidation reactions, forming quinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used in oxidative reactions involving this compound.
Acidic Conditions: Sulfuric acid is often used to facilitate various reactions involving this compound.
Major Products Formed:
Quinone Derivatives: These are major products formed during the oxidation of this compound.
Substituted Derivatives: Various substituted derivatives can be formed through electrophilic substitution reactions.
Scientific Research Applications
Chemistry:
Polymer Synthesis: p-Phenylenediamine sulfate is used in the synthesis of conductive and non-conductive polymers.
Redox Mediator: It acts as a redox mediator in electrochemical applications.
Biology and Medicine:
Hair Dyes: It is a key ingredient in permanent hair dyes, where it undergoes oxidative reactions to impart color.
Toxicology Studies: Due to its potential mutagenic and carcinogenic effects, it is studied in toxicology research.
Industry:
Comparison with Similar Compounds
o-Phenylenediamine: Similar in structure but differs in the position of the amino groups.
m-Phenylenediamine: Another isomer with amino groups in the meta position.
p-Toluenediamine: A methylated analogue of p-phenylenediamine.
Uniqueness:
Properties
IUPAC Name |
benzene-1,4-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPKLWVNKAMAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106-50-3 (Parent) | |
Record name | 1,4-Benzenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066028 | |
Record name | p-Phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [MSDSonline] | |
Record name | 1,4-Benzenediamine sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7250 | |
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CAS No. |
16245-77-5 | |
Record name | 1,4-Benzenediamine, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Benzenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,4-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |
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Record name | P-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,4-BENZENEDIAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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